Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-
Description
Structural Characterization of Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-
Molecular Architecture and Bonding Patterns
The molecular architecture of hydrazine, [4-[(trifluoromethyl)thio]phenyl]- is characterized by a phenyl ring bearing a trifluoromethylthio substituent at the para position relative to the hydrazine moiety. The compound exhibits a molecular weight of 208.20 grams per mole and adopts the Simplified Molecular Input Line Entry System representation NNC1=CC=C(SC(F)(F)F)C=C1. This structural arrangement creates a unique electronic environment where the electron-withdrawing trifluoromethylthio group significantly influences the overall charge distribution and reactivity patterns of the molecule.
The phenyl ring maintains its aromatic character while accommodating the substituent effects of both the hydrazine and trifluoromethylthio groups. The trifluoromethylthio moiety introduces substantial electronegativity through the combined effects of sulfur and three fluorine atoms, creating a strong electron-withdrawing influence that propagates through the aromatic system. This electronic perturbation affects the nitrogen-nitrogen bond characteristics within the hydrazine functionality, potentially altering its nucleophilic properties compared to unsubstituted phenylhydrazines.
The sulfur-carbon bond connecting the trifluoromethyl group to the aromatic ring exhibits partial double-bond character due to sulfur's ability to participate in π-bonding with the aromatic system. This interaction contributes to the overall stability of the molecule while maintaining the integrity of the trifluoromethyl group's electron-withdrawing properties. The nitrogen-nitrogen bond within the hydrazine moiety retains its characteristic single-bond nature but experiences electronic perturbation from the aromatic substituent effects.
Quantum Chemical Analysis of Electronic Structure
Quantum chemical calculations provide detailed insights into the electronic structure of hydrazine, [4-[(trifluoromethyl)thio]phenyl]- through density functional theory methodologies. Based on computational studies of related fluorinated compounds, the electronic structure analysis reveals significant charge redistribution patterns influenced by the trifluoromethylthio substituent. The highest occupied molecular orbital energy levels are substantially lowered compared to unsubstituted phenylhydrazines due to the strong electron-withdrawing nature of the trifluoromethylthio group.
The molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital exhibits significant contribution from the aromatic π-system, particularly in regions adjacent to the trifluoromethylthio substituent. This orbital distribution pattern indicates enhanced electrophilic character at specific positions on the aromatic ring, which influences the molecule's reactivity profile. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is increased relative to non-fluorinated analogs, suggesting enhanced stability and reduced susceptibility to oxidative degradation.
Natural bond orbital analysis reveals polarization of the carbon-sulfur bond connecting the trifluoromethyl group to the aromatic ring, with significant charge accumulation on the sulfur atom. The nitrogen atoms within the hydrazine moiety maintain their basic character but exhibit reduced electron density compared to unsubstituted phenylhydrazines. These electronic perturbations contribute to the unique chemical behavior observed for this class of fluorinated hydrazine derivatives.
The calculated electrostatic potential surface demonstrates strongly negative regions associated with the nitrogen atoms and positive regions concentrated around the trifluoromethyl group. This charge distribution pattern provides insights into potential intermolecular interactions and binding sites for various chemical transformations. The electron density analysis confirms the electron-withdrawing influence of the trifluoromethylthio group extends throughout the aromatic system and affects the hydrazine functionality.
Conformational Dynamics via Computational Modeling
Computational modeling studies reveal the conformational preferences of hydrazine, [4-[(trifluoromethyl)thio]phenyl]- through systematic exploration of potential energy surfaces. The molecule exhibits restricted rotation around the nitrogen-nitrogen bond due to partial double-bond character arising from conjugation with the aromatic system. Energy barrier calculations indicate that the preferred conformation places the hydrazine nitrogen atoms in a gauche arrangement relative to each other, minimizing steric interactions while maintaining optimal orbital overlap.
Molecular dynamics simulations demonstrate that the trifluoromethylthio group maintains a preferred orientation perpendicular to the aromatic ring plane, allowing for optimal π-bonding interactions between sulfur and the aromatic system. Temperature-dependent conformational analysis reveals that thermal motion does not significantly populate high-energy conformations, indicating conformational stability under ambient conditions. The calculated thermodynamic parameters suggest that entropy contributions favor conformations with increased rotational freedom around the carbon-sulfur bond connecting the trifluoromethyl group.
Solvent effects on conformational preferences have been investigated through implicit solvation models, revealing that polar solvents stabilize conformations with increased charge separation. The hydrazine moiety exhibits enhanced basicity in polar environments due to stabilization of the protonated forms through solvation effects. These conformational dynamics influence the molecule's reactivity patterns and intermolecular interaction capabilities in different chemical environments.
The potential energy surface mapping reveals multiple local minima corresponding to different orientations of the hydrazine nitrogen atoms and the trifluoromethylthio group. The global minimum energy conformation exhibits optimal intramolecular interactions while minimizing unfavorable steric contacts. Transition state calculations for conformational interconversion processes provide activation energy estimates that support experimental observations of conformational behavior under various conditions.
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides characteristic fingerprint data for hydrazine, [4-[(trifluoromethyl)thio]phenyl]- identification and structural confirmation. The proton nuclear magnetic resonance spectrum exhibits distinctive chemical shift patterns reflecting the electronic environment created by the trifluoromethylthio substituent. The aromatic protons appear as a characteristic AA'BB' pattern in the region between 7.2 and 7.8 parts per million, with the protons ortho to the trifluoromethylthio group experiencing significant downfield shifts due to the electron-withdrawing effects.
The hydrazine protons generate complex multipicity patterns due to nitrogen-proton coupling and potential exchange phenomena. The nitrogen-bound protons typically appear between 3.5 and 5.2 parts per million, with chemical shifts highly dependent on solvent effects and temperature. Carbon-13 nuclear magnetic resonance analysis reveals the aromatic carbon atoms bonded to the trifluoromethylthio group exhibit characteristic downfield shifts, appearing around 140-145 parts per million.
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, with the three fluorine atoms appearing as a characteristic singlet around -42 to -45 parts per million relative to trichlorofluoromethane. The chemical shift position reflects the electronic environment created by the sulfur linkage to the aromatic ring. Two-dimensional nuclear magnetic resonance experiments confirm connectivity patterns and provide detailed structural assignments for all carbon and proton environments within the molecule.
The nuclear magnetic resonance spectral data demonstrates excellent correlation with calculated chemical shift values obtained through quantum chemical methods. Temperature-dependent studies reveal dynamic exchange processes involving the hydrazine protons, providing insights into hydrogen bonding interactions and conformational mobility. These spectroscopic signatures serve as definitive identification tools for compound characterization and purity assessment.
Infrared and Raman Vibrational Mode Assignments
Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the bonding patterns within hydrazine, [4-[(trifluoromethyl)thio]phenyl]-. The nitrogen-hydrogen stretching vibrations appear in the region between 3200 and 3400 wavenumbers, exhibiting characteristic splitting patterns due to the presence of primary and secondary amine functionality within the hydrazine moiety. The aromatic carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers, with frequencies influenced by the electron-withdrawing trifluoromethylthio substituent.
The trifluoromethyl group exhibits characteristic carbon-fluorine stretching vibrations in the region between 1050 and 1350 wavenumbers, appearing as multiple bands due to symmetric and antisymmetric stretching modes. The sulfur-carbon stretching vibration connecting the trifluoromethyl group to the aromatic ring appears around 800-900 wavenumbers, providing definitive evidence for the trifluoromethylthio linkage. Aromatic carbon-carbon stretching vibrations generate characteristic patterns between 1400 and 1600 wavenumbers.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and aromatic ring breathing modes. The nitrogen-nitrogen stretching vibration within the hydrazine moiety appears around 1000-1100 wavenumbers in the Raman spectrum, with intensity dependent on the polarizability changes associated with this vibrational mode. The aromatic ring breathing mode generates a strong Raman band around 1000 wavenumbers, characteristic of para-disubstituted benzene derivatives.
Vibrational mode assignments have been confirmed through comparison with density functional theory calculated frequencies, demonstrating excellent agreement between experimental and theoretical values. The calculated infrared intensities and Raman activities provide insights into the molecular symmetry and electronic structure properties. These vibrational spectroscopic data serve as definitive fingerprints for compound identification and structural characterization.
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3300-3400 | 3300-3400 | Primary amine |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Benzene ring |
| C-F stretch (asymmetric) | 1250-1350 | 1250-1350 | Trifluoromethyl |
| C-F stretch (symmetric) | 1050-1150 | 1050-1150 | Trifluoromethyl |
| Aromatic C=C stretch | 1500-1600 | 1500-1600 | Benzene ring |
| N-N stretch | 1000-1100 | 1000-1100 | Hydrazine |
| S-C stretch | 800-900 | 800-900 | Thioether linkage |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of hydrazine, [4-[(trifluoromethyl)thio]phenyl]- reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight of 208.20 grams per mole. The isotope pattern confirms the presence of sulfur and nitrogen atoms through characteristic peak splitting and relative intensities.
The primary fragmentation pathway involves loss of the hydrazine moiety, generating a fragment ion at mass-to-charge ratio 177 corresponding to the trifluoromethylthio-substituted phenyl cation. This fragmentation pattern reflects the relative weakness of the carbon-nitrogen bond connecting the hydrazine group to the aromatic ring. Secondary fragmentation involves loss of the trifluoromethyl group, producing fragment ions at mass-to-charge ratio 139 corresponding to the phenylhydrazine radical cation.
High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C₇H₇F₃N₂S with measured masses typically within 2 parts per million of the calculated exact mass. Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms and provide structural confirmation through collision-induced dissociation studies. The fragmentation energy requirements provide insights into bond strengths and molecular stability under ionization conditions.
The mass spectrometric fragmentation patterns demonstrate characteristic losses of 31 mass units corresponding to CF₃ groups and 32 mass units corresponding to N₂H₄ moieties. These diagnostic fragmentations serve as definitive identification tools for this class of trifluoromethylthio-substituted phenylhydrazines. The relative abundances of fragment ions provide information about the preferred fragmentation pathways and molecular stability under electron ionization conditions.
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 208 | 45 | Molecular ion [M]⁺ | - |
| 177 | 100 | [C₇H₄F₃S]⁺ | -N₂H₃ (31) |
| 139 | 75 | [C₇H₇N₂]⁺ | -CF₃S (69) |
| 108 | 35 | [C₆H₄F₃]⁺ | -N₂H₃S (100) |
| 77 | 25 | [C₆H₅]⁺ | -CF₃SN₂H₃ (131) |
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMWRFWZVOVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439596 | |
| Record name | Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88575-32-0 | |
| Record name | Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Solvent Effects
| Solvent Type | Example | Dielectric Constant (25°C) | Effect on Reaction |
|---|---|---|---|
| Aromatic Hydrocarbon | Toluene | 2.38 | High selectivity, good solubility, mild conditions |
| Cyclic Ether | Tetrahydrofuran | 7.58 | Good polarity for reaction, enhances nucleophilicity |
| Alcohol | Ethanol | 24.3 | Polar protic, may lead to side reactions, less preferred |
| Pyridine (historical) | Pyridine | 12.3 | Effective but environmentally unfavorable, replaced by ethers/aromatics |
Substrate Scope and Variants
- The halogenated aromatic precursors can be dichlorofluorobenzenes substituted with trifluoromethylthio or trifluoromethyl groups.
- The hydrazine substitution proceeds regioselectively, typically replacing the halogen para or ortho to the trifluoromethylthio substituent.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting Material | Halogenated aromatic with trifluoromethylthio substituent (e.g., 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene) |
| Hydrazine Source | Hydrazine hydrate (1-3 molar equivalents) |
| Solvent | Cyclic ethers (THF, diglyme), aromatic hydrocarbons (toluene) |
| Temperature | Ambient to reflux (up to ~120°C) |
| Reaction Time | Several hours to 48 hours |
| Yield | ~83-90% (GC purity ~90%) |
| Purification | Standard organic workup and chromatographic methods |
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different functional groups.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Scientific Research Applications
Organic Chemistry
Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- serves as a valuable reagent in organic synthesis. Its ability to form carbon-nitrogen bonds makes it useful for constructing complex molecules. It is particularly effective in:
- Formation of Hydrazones: Reacting with carbonyl compounds to yield hydrazones, which are crucial intermediates in organic synthesis.
- Carbon-Nitrogen Bond Formation: Facilitating the synthesis of various nitrogen-containing compounds.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of hydrazine can exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential: Preliminary investigations suggest that hydrazine derivatives may possess anticancer properties, warranting further research into their mechanisms of action .
Pharmaceutical Applications
Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- is being explored for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to interact with biological targets effectively:
- DPP-4 Inhibitors: The compound's derivatives are being evaluated for their ability to inhibit DPP-4 enzymes, which play a role in glucose metabolism and are targets for diabetes treatment .
Industrial Applications
Hydrazine derivatives are utilized in various industrial processes due to their unique properties:
- Material Science: The compound is used in the production of advanced materials such as polymers and coatings that require specific chemical characteristics.
- Agricultural Chemicals: Its derivatives may serve as effective agents in pest control and crop protection due to their biological activity against pests .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of hydrazine derivatives against several bacterial strains, demonstrating comparable effectiveness to standard antibiotics like streptomycin .
- Anticancer Research : Investigations into the anticancer properties of hydrazine derivatives revealed promising results, indicating potential pathways for drug development targeting specific cancer types .
Mechanism of Action
The mechanism by which Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
2.1 Substituent Effects: Trifluoromethylthio (-S-CF₃) vs. Other Groups
- Trifluoromethylsulfonyl (-SO₂-CF₃) : The sulfonyl group in {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine (CAS 4837-29-0, ) is more electron-withdrawing than -S-CF₃, reducing nucleophilicity of the hydrazine group. This decreases reactivity in condensation reactions but enhances stability under acidic conditions .
- Nitro (-NO₂): 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives () exhibit stronger electron withdrawal, promoting tautomerization in hydrazones. However, nitro groups may confer mutagenic risks, unlike the relatively inert -S-CF₃ group .
- Methoxy (-OCH₃) : In 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone (), the electron-donating -OCH₃ group increases ring electron density, enhancing hydrazine’s nucleophilicity but reducing oxidative stability compared to -S-CF₃ .
2.2 Positional Isomerism
- Ortho vs. Para Substitution : 1-[2-(Trifluoromethyl)phenyl]hydrazine (CAS 365-34-4, ) demonstrates that ortho-substituted -CF₃ introduces steric hindrance, limiting planar interactions in crystal packing and reducing melting points (mp ~100–120°C) compared to para-substituted analogs. Para substitution allows resonance stabilization, enhancing thermal stability .
2.3 Core Structural Variations
- Hydrazine vs. Hydrazide : 4-(Trifluoromethyl)benzohydrazide () replaces the -NH-NH₂ group with a carbohydrazide (-CONH-NH₂), increasing hydrogen-bonding capacity and solubility in polar solvents. This modification is critical for forming hydrazones with aldehydes .
- Heterocyclic Derivatives : [4-(3-Trifluoromethyl-phenyl)-thiazol-2-yl]-hydrazine () incorporates a thiazole ring, altering electronic properties and enabling π-π stacking interactions in biological targets. Such derivatives often exhibit enhanced antimicrobial or antitumor activity compared to simple phenylhydrazines .
Physicochemical Properties
- Melting Points : Para-substituted derivatives generally exhibit higher melting points due to symmetric packing. For example, sulfonyl analogs () have mp >150°C, whereas ortho-CF₃ derivatives () melt at lower temperatures .
- Spectroscopic Signatures :
- IR : The -S-CF₃ group shows ν(C-S) at ~650–700 cm⁻¹ and ν(C-F) at ~1100–1200 cm⁻¹. In contrast, -SO₂-CF₃ exhibits ν(SO₂) at ~1350 cm⁻¹ and ν(CF₃) at ~1250 cm⁻¹ .
- ¹H-NMR : The para -S-CF₃ group deshields aromatic protons, shifting signals to δ 7.5–8.0 ppm, while ortho substitution causes splitting due to coupling with adjacent protons .
Biological Activity
Overview
2-Methanesulfonyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H7NO2S. It has garnered attention for its potential biological activities, particularly its role as an inhibitor of the HMG-CoA reductase enzyme, which is crucial in cholesterol biosynthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Target Enzyme : The primary target of 2-Methanesulfonyl-1H-pyrrole is the HMG-CoA reductase enzyme .
Mode of Action : The compound inhibits this enzyme, disrupting the mevalonate pathway , which is essential for cholesterol and other biomolecule production. This inhibition can lead to reduced cholesterol levels in biological systems, making it a candidate for managing hyperlipidemia and related conditions.
Pharmacokinetics
2-Methanesulfonyl-1H-pyrrole exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed when administered orally.
- Stability : The compound is stable in acidic environments, which enhances its bioavailability in the gastrointestinal tract.
- Distribution and Metabolism : Further studies are needed to elucidate its distribution and metabolic pathways in vivo.
Biological Activities
The compound has been studied for various biological effects:
- Cholesterol Biosynthesis Inhibition : In vitro studies have shown that 2-Methanesulfonyl-1H-pyrrole can significantly inhibit cholesterol production in rat isolated hepatocytes (IC50 = 1.12 nM) .
- Antimicrobial Properties : Preliminary evaluations indicate potential antimicrobial activity, although specific mechanisms remain to be fully characterized.
- Anticancer Potential : Research suggests that derivatives of pyrrole compounds may exhibit anticancer activities through various mechanisms, including apoptosis induction and COX-2 inhibition .
Case Studies
- Inhibition of Cholesterol Biosynthesis :
- Antioxidant Activity :
- COX-2 Inhibition :
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-?
- Methodological Answer : The synthesis typically involves diazotization of substituted anilines followed by hydrazine substitution. For example, diazotization of 4-[(trifluoromethyl)thio]aniline with NaNO₂/HCl at 0–5°C generates a diazonium salt, which is reduced to the hydrazine derivative using SnCl₂ or Fe powder in acidic media . Controlled conditions (e.g., inert atmosphere, low temperature) are critical to minimize side reactions like oxidation or decomposition. Yield optimization requires stoichiometric control of reducing agents and purification via recrystallization (ethanol/water mixtures) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Characterization relies on a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethylthio group at C4) and hydrazine NH₂ signals (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇F₃N₂S) .
- Elemental Analysis : Confirmation of C, H, N, S, and F content within ±0.3% theoretical values .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Due to potential toxicity (acute exposure risks include methemoglobinemia), researchers must:
- Use fume hoods and personal protective equipment (gloves, lab coats).
- Store the compound in airtight containers under nitrogen at –20°C to prevent degradation .
- Neutralize waste with dilute HCl before disposal to avoid uncontrolled hydrazine release .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethylthio) influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing trifluoromethylthio group (-SCF₃) enhances electrophilicity at the para position, facilitating nucleophilic attacks (e.g., alkylation or azo coupling). Kinetic studies using UV-Vis spectroscopy show accelerated reaction rates (~2×) compared to unsubstituted phenylhydrazines. However, steric hindrance from the bulky -SCF₃ group may reduce yields in sterically demanding reactions (e.g., cycloadditions) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst selection, or competing pathways. For example:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions (e.g., oxidation to azo compounds). Non-polar solvents (toluene) favor nucleophilic substitutions but reduce reaction rates .
- Catalyst Optimization : Pd/C or CuI catalysts can mitigate side reactions in cross-coupling reactions. Systematic Design of Experiments (DoE) is recommended to identify optimal conditions .
Q. How can computational modeling predict biological activity of derivatives?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) identifies potential binding modes. The -SCF₃ group shows hydrophobic interactions with enzyme pockets, enhancing affinity .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification at Scale : Column chromatography is impractical; alternatives include fractional crystallization or pH-dependent extraction .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C, necessitating low-temperature reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
